

# Application of UV-120 in Polyolefin Stabilization: A Technical Guide

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## Compound of Interest

Compound Name: *2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate*

CAS No.: 4221-80-1

Cat. No.: B1214103

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## Introduction: The Challenge of Polyolefin Photodegradation

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are lauded for their versatility, cost-effectiveness, and robust mechanical properties, making them staples in industries from packaging and agriculture to automotive components.[1] However, their Achilles' heel lies in their susceptibility to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation is an oxidative process initiated by the absorption of UV energy, leading to the formation of free radicals within the polymer matrix.[2] These highly reactive species trigger a cascade of chain scission and cross-linking reactions, manifesting as undesirable changes in the material: discoloration (yellowing), surface cracking, loss of gloss, and a significant deterioration of mechanical properties like tensile strength and elongation.[3][4] To counteract these effects and extend the service life of polyolefin products, the incorporation of UV stabilizers is an industry-critical practice.[1]

This application note provides a comprehensive technical guide for researchers and polymer scientists on the use of UV-120, a high-performance hindered benzoate UV stabilizer, for the

effective stabilization of polyolefins.

## UV-120: Chemical Identity and Properties

UV-120 is the common designation for the chemical compound 2,4-Di-tert-butylphenyl-4'-hydroxy-3',5'-di-tert-butyl benzoate.[5][6][7] It is a white crystalline powder that belongs to the hindered benzoate class of light stabilizers.[8]

Property	Value	Reference
Chemical Name	2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate	[5]
CAS Number	4221-80-1	[5]
Molecular Formula	C <sub>29</sub> H <sub>42</sub> O <sub>3</sub>	[5]
Appearance	White crystalline powder	[8]
Key Feature	Does not absorb visible light, minimizing impact on initial color.	[8]

## Mechanism of Stabilization: A Dual-Action Approach

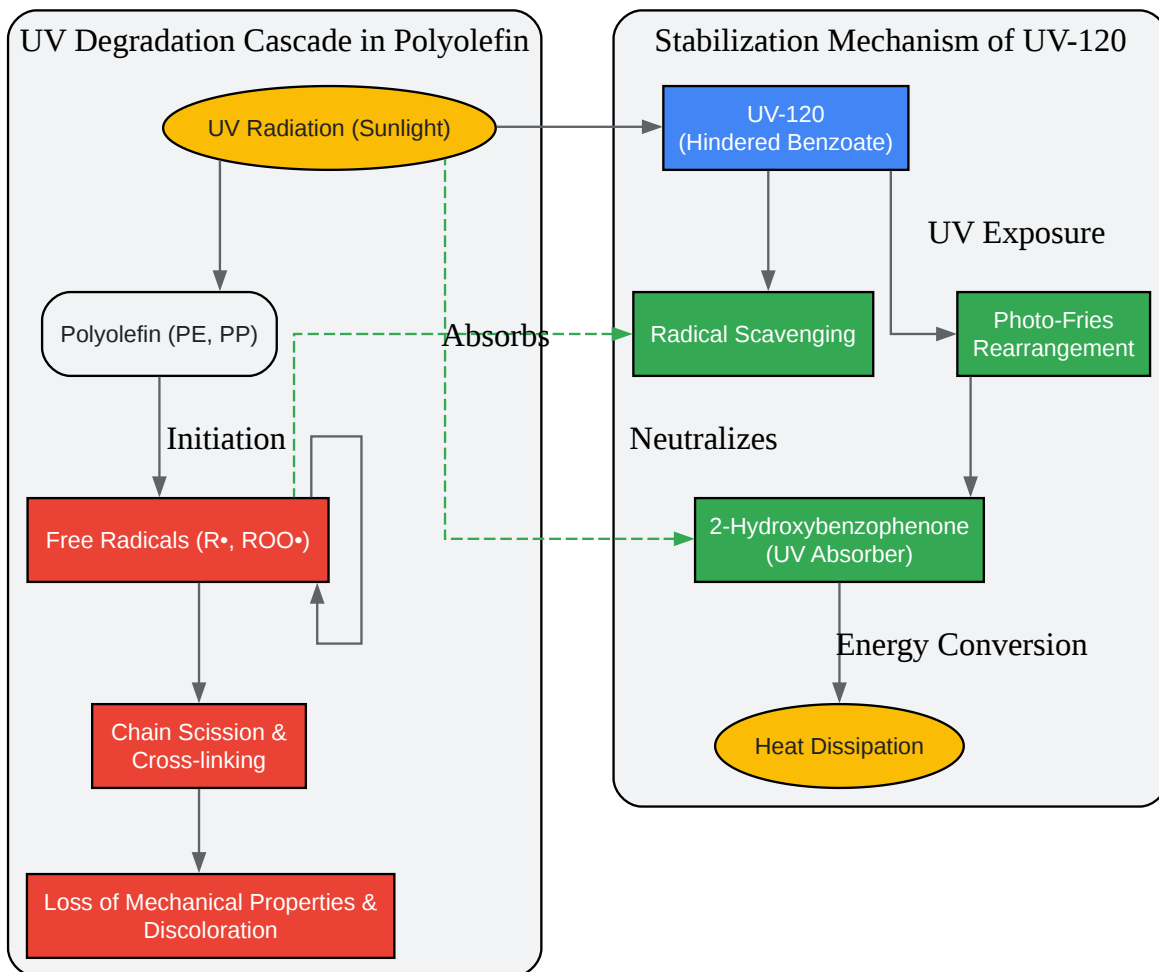
UV-120 employs a sophisticated, dual-action mechanism to protect polyolefins from the damaging effects of UV radiation. This involves both radical scavenging and a unique photochemical transformation.

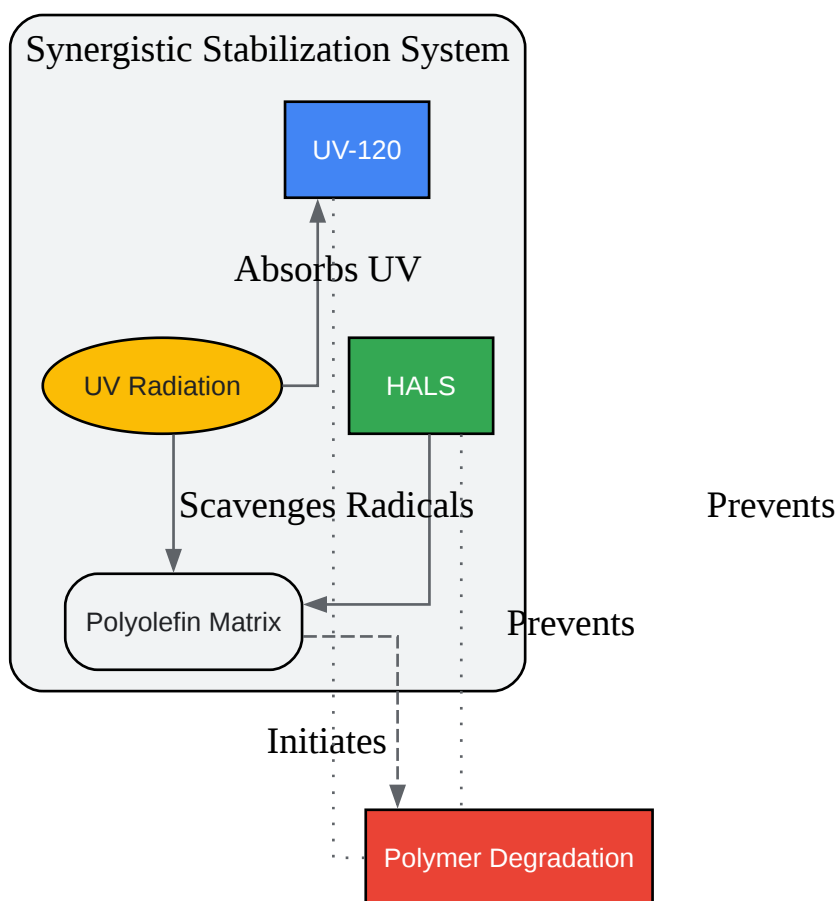
### Radical Scavenging

Similar to hindered phenolic antioxidants, the primary mechanism of hindered benzoates like UV-120 is the inhibition of the oxidative degradation process by scavenging free radicals.[4] The stabilizer molecule can donate a hydrogen atom to neutralize the highly reactive polymer peroxy (ROO•) and alkyl (R•) radicals, thereby terminating the degradation chain reaction. This is a sacrificial mechanism, meaning the stabilizer is consumed over time.[4]

### Photo-Fries Rearrangement

Upon exposure to UV radiation, UV-120 can undergo a Photo-Fries rearrangement.<sup>[9][10]</sup> This intramolecular reaction converts the benzoate ester into a 2-hydroxybenzophenone-type structure.<sup>[9]</sup> This newly formed species is a highly effective UV absorber, capable of absorbing harmful UV energy and dissipating it as harmless thermal energy.<sup>[9]</sup> This in-situ generation of a secondary, powerful UV absorber contributes significantly to the long-term stabilizing performance of UV-120.





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Synergistic protection of polyolefins by UV-120 and HALS.

## Experimental Protocols

### Protocol 1: Incorporation of UV-120 into Polyolefins via Melt Blending

Melt blending is the standard industrial method for incorporating additives into thermoplastic polymers. [11] Objective: To achieve a homogeneous dispersion of UV-120 and any synergistic co-additives (e.g., HALS, antioxidants) within the polyolefin matrix.

Materials & Equipment:

- Polyolefin resin (e.g., PE or PP pellets), dried according to manufacturer's specifications.
- UV-120 powder.

- Co-additives (e.g., HALS, primary/secondary antioxidants) as required.
- Twin-screw extruder or a laboratory-scale internal mixer (e.g., Brabender).
- Strand pelletizer.
- Compression molder or injection molder for test specimen preparation.

#### Procedure:

- Pre-blending: In a suitable container, dry blend the polyolefin pellets with UV-120 powder and other additives at the desired concentrations. A typical loading level for UV-120 is between 0.2% and 1.0% by weight. [5]2. Extrusion/Mixing:
  - Set the temperature profile of the extruder barrels appropriate for the specific polyolefin. For LLDPE, a profile might range from 160°C to 200°C. For PP, temperatures may range from 190°C to 230°C.
  - Feed the pre-blended mixture into the extruder hopper at a constant rate.
  - The twin-screw action will melt, mix, and homogenize the blend.
- Pelletization: Extrude the molten polymer blend through a die into strands, cool the strands in a water bath, and cut them into pellets using a pelletizer.
- Drying: Thoroughly dry the compounded pellets to remove any surface moisture before subsequent processing.
- Specimen Preparation: Use a compression molder or injection molder to prepare test specimens (e.g., plaques, tensile bars) from the compounded pellets according to ASTM or ISO standards for mechanical and optical testing.

## Protocol 2: Accelerated Weathering Testing

Objective: To simulate the long-term effects of outdoor exposure on stabilized polyolefin samples in a controlled, accelerated laboratory environment.

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. [12][13][14] Equipment:

- QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps. UVA-340 lamps provide a good simulation of the short-wave UV portion of sunlight. [12] Typical ASTM G154 Cycle for Polyolefins: A common cycle alternates between periods of UV exposure and moisture condensation to mimic the effects of sunlight and dew. [15]

Step	Condition	Temperature	Duration
1	UV Exposure (UVA-340 lamps)	60°C (Black Panel)	8 hours

| 2 | Condensation (Dark) | 50°C (Black Panel) | 4 hours |

Procedure:

- Mount the prepared polyolefin test specimens in the sample holders of the QUV tester.
- Program the tester to run the specified cycle (e.g., the 8h UV/4h condensation cycle).
- Run the test for a predetermined duration, typically in intervals such as 500, 1000, 1500, and 2000 hours. [15]4. At each interval, remove a set of specimens for evaluation. Retain unexposed control specimens for comparison.

## Performance Evaluation Protocols

### Protocol 3: Assessment of Chemical Degradation via FTIR Spectroscopy

Objective: To quantify the extent of photo-oxidation by measuring the formation of carbonyl groups.

Method:

- Acquire an FTIR spectrum of the exposed and unexposed sample surfaces using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

- Calculate the Carbonyl Index (CI), which is a ratio of the absorbance of the carbonyl peak to a reference peak that does not change with degradation. [16][17] \* Carbonyl Peak: The broad peak appearing in the region of 1700-1750  $\text{cm}^{-1}$ . [18] \* Reference Peak (for PE): The C-H bending vibration peak around 1460  $\text{cm}^{-1}$ . [16]3. The CI is calculated using the area under the respective peaks:  $\text{CI} = [\text{Area of Carbonyl Peak (1700-1750 } \text{cm}^{-1})] / [\text{Area of Reference Peak } (\sim 1460 \text{ cm}^{-1})]$
- An increase in the Carbonyl Index over time indicates progressive oxidative degradation. [19]

## Protocol 4: Evaluation of Mechanical Property Retention

Objective: To measure the loss of mechanical integrity due to UV exposure.

Method:

- Conduct tensile testing on both unexposed (control) and weathered specimens according to ASTM D638.
- Measure key properties such as Tensile Strength at Break and Elongation at Break.
- Calculate the percent retention of these properties at each exposure interval compared to the unexposed control.  $\% \text{ Retention} = (\text{Value of weathered sample} / \text{Value of unexposed sample}) \times 100$

## Protocol 5: Measurement of Color Change

Objective: To quantify the degree of discoloration (yellowing).

Method:

- Use a spectrophotometer or colorimeter to measure the color of the unexposed and weathered samples.
- Calculate the Yellowness Index (YI) according to ASTM E313. [20][21]3. Report the change in Yellowness Index ( $\Delta\text{YI}$ ) at each exposure interval. A higher  $\Delta\text{YI}$  indicates more severe yellowing. [22]

## Illustrative Performance Data

The following tables present illustrative data demonstrating the expected performance of UV-120 in polyolefins. Disclaimer: This data is for illustrative purposes and represents typical performance. Actual results will vary based on the specific polyolefin grade, formulation, and processing conditions.

Table 1: Performance of UV-120 in Polyethylene (HDPE) Film Conditions: ASTM G154, UVA-340 lamps, 8h UV @ 60°C / 4h Condensation @ 50°C

Formulation	Exposure (hours)	% Elongation Retention	ΔYI (Yellowness Index)
HDPE (Unstabilized)	0	100%	0.0
	500	45%	15.2
	1000	<10% (brittle)	28.5
HDPE + 0.4% UV-120	0	100%	0.5
	500	92%	3.1
	1000	85%	5.8
	2000	68%	9.3
HDPE + 0.3% UV-120 + 0.2% HALS	0	100%	0.6
	500	98%	1.5
	1000	95%	2.4
	2000	88%	4.1

Table 2: Performance of UV-120 in Polypropylene (PP) Molded Plaques Conditions: ASTM G154, UVA-340 lamps, 8h UV @ 70°C / 4h Condensation @ 50°C

Formulation	Exposure (hours)	% Tensile Strength Retention	Carbonyl Index (CI)
PP (Unstabilized)	0	100%	0.01
500	30%	0.45	
1000	<5% (brittle)	0.88	
PP + 0.5% UV-120	0	100%	0.02
500	88%	0.09	
1000	75%	0.18	
2000	55%	0.31	
PP + 0.4% UV-120 + 0.3% HALS	0	100%	0.02
500	96%	0.04	
1000	91%	0.07	
2000	82%	0.13	

## Conclusion

UV-120 (2,4-Di-tert-butylphenyl-4'-hydroxy-3',5'-di-tert-butyl benzoate) is a highly effective hindered benzoate light stabilizer for polyolefins. Its dual-action mechanism, combining radical scavenging with the in-situ formation of a potent UV absorber via photo-Fries rearrangement, provides robust protection against photodegradation. For optimal performance and extended service life, particularly in harsh outdoor environments, a synergistic combination of UV-120 with a Hindered Amine Light Stabilizer (HALS) is strongly recommended. The protocols outlined in this guide provide a framework for the successful incorporation and evaluation of UV-120, enabling the development of durable, long-lasting polyolefin products.

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